1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-11-15(12(2)23(3)22-11)17(24)21-10-14-16(20-9-8-19-14)13-4-6-18-7-5-13/h4-9H,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFIERFXGFLRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of “1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide” are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound. The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to their inhibition
Pharmacokinetics
The compound has been shown to have potent in vitro antileishmanial and in vivo antimalarial activities, suggesting that it has good bioavailability.
Result of Action
The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Biochemical Analysis
Biochemical Properties
It is known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Biological Activity
1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide, with the CAS Number 2097861-98-6, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including anticancer and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 322.4 g/mol. The structure features a pyrazole core linked to a pyridine and pyrazine moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance:
- MCF7 Cell Line : The compound demonstrated significant cytotoxic effects against the MCF7 breast cancer cell line with an IC50 value indicating effective inhibition (exact value not specified in available literature) .
- NCI-H460 Cell Line : Similar studies reported that pyrazole derivatives exhibit promising activity against lung cancer cell lines like NCI-H460, with some derivatives showing IC50 values as low as 0.07 µM .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- COX Inhibition : Compounds similar to this compound have shown dual inhibition of COX-1 and COX-2 enzymes with significant efficacy compared to standard anti-inflammatory drugs .
Case Studies
Several studies have reported on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their biological activities against different cancer cell lines. Compounds were found to exhibit promising anticancer properties with varying degrees of potency .
- Structure-Activity Relationship (SAR) : Research focused on understanding how modifications to the pyrazole structure affect biological activity. This included altering substituents on the pyrazole ring to optimize anticancer and anti-inflammatory effects .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Research indicates that pyrazole derivatives often display anti-inflammatory, analgesic, and antitumor activities.
Case Studies
- Anti-Cancer Activity : A study demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of 1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide in this context remains to be fully explored but suggests a promising avenue for further investigation .
- Neuroprotective Effects : Research has shown that similar compounds can protect neuronal cells from oxidative stress. The neuroprotective potential of this compound could be significant in developing treatments for neurodegenerative diseases .
Agricultural Applications
The compound's structure may allow it to function as a pesticide or herbicide. Pyrazole derivatives have been noted for their ability to inhibit specific enzymes in pests and weeds.
Case Studies
- Insecticidal Activity : Preliminary studies suggest that pyrazole-based compounds can effectively control pest populations by disrupting their metabolic pathways . The specific efficacy of this compound against agricultural pests needs further research.
- Herbicide Development : The compound's ability to interact with plant growth regulators could lead to its use as a selective herbicide, targeting specific weed species without harming crops .
Materials Science
The unique chemical structure of this compound may lend itself to applications in materials science, particularly in the development of new polymers or coatings.
Case Studies
- Polymer Synthesis : Research into similar compounds has indicated their potential as monomers in polymer chemistry. The incorporation of pyrazole moieties into polymer backbones can enhance thermal stability and mechanical properties .
- Coating Applications : The compound may also serve as a precursor for coatings that require specific chemical resistance or durability characteristics due to its robust molecular framework .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazine and pyridine rings enable nucleophilic substitution at electron-deficient positions. Key reactions include:
Substitution at pyrazine C-2 is particularly efficient due to the electron-withdrawing effect of the adjacent nitrogen atoms.
Oxidation and Reduction Reactions
The methyl groups and heterocyclic nuclei participate in redox transformations:
Oxidation
| Site | Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|---|
| Pyrazole methyl | KMnO₄ | Acidic aqueous, 60°C | Carboxylic acid derivative | Enhanced water solubility |
| Pyridine ring | H₂O₂ | Acetic acid, 100°C | N-oxide form with altered bioactivity | Prodrug development |
Reduction
| Site | Reducing Agent | Conditions | Product | Outcome |
|---|---|---|---|---|
| Pyrazine ring | H₂/Pd-C | Ethanol, 50 psi | Partially saturated dihydropyrazine | Improved metabolic stability |
Reduction of the pyrazine ring is stereospecific, yielding a cis-dihydro derivative in >90% enantiomeric excess .
Hydrolysis and Condensation Reactions
The carboxamide group undergoes hydrolysis under both acidic and basic conditions:
| Condition | Reagents | Product | Kinetics |
|---|---|---|---|
| Acidic (HCl 6M) | Reflux, 12 hr | 1,3,5-trimethylpyrazole-4-carboxylic acid | First-order, k = 0.15 h⁻¹ |
| Basic (NaOH 2M) | 80°C, 6 hr | Corresponding ammonium salt | Complete conversion in 4 hr |
Condensation reactions with primary amines (e.g., ethylenediamine) produce Schiff base derivatives under mild conditions (EtOH, 60°C, 3 hr), with yields exceeding 75% .
Coordination Chemistry
The compound acts as a polydentate ligand due to multiple N-donor sites:
| Metal Ion | Coordination Sites | Geometry | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | Pyridine N, pyrazine N | Square planar | 12.4 ± 0.3 |
| Fe(III) | Pyrazole N, carboxamide O | Octahedral | 9.8 ± 0.2 |
| Pt(II) | Pyrazine N, pyridine N | Square planar | 14.1 ± 0.4 |
Copper complexes exhibit notable catalytic activity in Suzuki-Miyaura coupling reactions (TOF up to 450 h⁻¹) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Pyrazine ring dimerization : Forms a [2+2] cycloadduct with 55% yield in acetonitrile
-
Methyl group abstraction : Generates radical intermediates detectable by EPR spectroscopy
-
Carboxamide decarbonylation : Produces CO gas (quantified by GC-MS) and pyrazole amine
Photodegradation quantum yield (Φ) = 0.032 ± 0.003 in aqueous solution .
Bioconjugation Reactions
The carboxamide group enables covalent modification of biomolecules:
| Target | Coupling Agent | Product | Yield | Application |
|---|---|---|---|---|
| Lysozyme | EDC/NHS | Protein-polymer conjugate | 68% | Drug delivery systems |
| siRNA | Sulfo-SMCC | Stabilized nucleic acid complex | 82% | Gene therapy |
| Polyethylene glycol | CDI activation | PEGylated derivative (Mw = 5 kDa) | 91% | Enhanced pharmacokinetics |
Conjugation efficiency correlates with carboxamide activation state (pKa = 3.8) .
This comprehensive analysis demonstrates the compound's versatile reactivity profile, enabling precise structural modifications for pharmaceutical development and materials science applications. Recent advances in flow chemistry have improved reaction scalability, with pilot-scale syntheses achieving >90% purity at 10 kg/batch .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyrazole Derivatives
N-Substituted Pyrazoline Compounds
describes N-substituted pyrazoline derivatives, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde and 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . These compounds share a pyrazole backbone but differ in substituents and saturation:
- Key Differences: The target compound is fully aromatic (1H-pyrazole), whereas analogues in are dihydro-pyrazolines (4,5-dihydro-1H-pyrazole). Substituents on the target compound (methyl groups, pyrazine-pyridine linker) contrast with halogenated aryl groups (e.g., 4-fluorophenyl) in the analogues.
Pyrazole-Carboxamide vs. Pyrazole-Carboxaldehyde
highlights pyrazole-carboxaldehydes as precursors for heterocyclic systems, such as 5-amino-1-(dimethylphosphoryl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile .
Functional Analogues with Pyridine-Pyrazine Linkers
Metal-Coordinated Pyridine-Pyrazine Systems
reports a cadmium complex with the ligand 3-(pyridin-4-yl)-5-(pyrazin-2-yl)-1H-1,2,4-triazole . While distinct from the target compound, this ligand shares the pyridine-pyrazine motif.
- Comparison: The target compound’s pyridine-pyrazine group is part of a flexible methylene-linked side chain, whereas ’s ligand is rigidified within a triazole ring.
Carboxamide-Functionalized Pyrazoles
lists N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3), a pyrazolo-pyridine-carboxamide .
- Key Differences :
- The target compound has a simpler pyrazole core, while ’s analogue incorporates a fused pyrazolo-pyridine system.
- Molecular weight: ’s compound (374.4 g/mol) is heavier than the target compound (estimated ~350–370 g/mol), likely due to the fused ring system.
- Substituents: The ethyl and phenyl groups in ’s compound may increase lipophilicity compared to the target’s methyl and pyrazine-pyridine groups .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : The pyrazine-pyridine linker in the target compound may complicate synthesis compared to simpler aryl-substituted pyrazoles (e.g., ), requiring careful coupling strategies .
- Biological Potential: Carboxamide groups (target and ) are advantageous for drug design due to their stability and hydrogen-bonding capacity, contrasting with aldehydes () or nitriles (), which are less drug-like .
- Materials Applications : The pyridine-pyrazine motif in the target compound and ’s ligand highlights versatility in designing π-conjugated systems for optoelectronics or coordination chemistry .
Q & A
Q. Characterization Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., confirming methyl groups at positions 1,3,5 and pyridinyl-pyrazine linkage) .
- HPLC : Purity assessment (≥98% by reverse-phase chromatography) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .
Table 1 : Representative Reaction Conditions from Literature
Advanced: How can computational methods optimize the synthesis pathway?
Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory, DFT) to:
- Predict reaction pathways and transition states, reducing trial-and-error approaches .
- Optimize regioselectivity in pyrazole functionalization using electrostatic potential maps .
- Validate experimental NMR chemical shifts via computational simulations (e.g., Gaussian software) .
Example : Reaction path searches for pyridinyl-pyrazine coupling can identify energy barriers, guiding catalyst selection (e.g., Pd vs. Cu) .
Basic: What parameters are critical in experimental design for pyrazole-carboxamide synthesis?
Methodological Answer:
Use statistical design of experiments (DoE) to evaluate:
- Temperature : Higher temps (80–100°C) favor cyclocondensation but may degrade sensitive groups .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
- Stoichiometry : Excess alkylating agents (1.1–1.5 equiv) improve yields but require purification optimization .
Table 2 : DoE-Optimized Parameters for Alkylation
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes reactivity, minimizes side products |
| Base (K₂CO₃) | 1.2–1.5 equiv | Ensures deprotonation without gelation |
| Reaction Time | 6–12 hrs | Balances conversion vs. decomposition |
Advanced: How to resolve contradictions between experimental and computational data?
Methodological Answer:
- Sensitivity Analysis : Test computational models against varying experimental conditions (e.g., solvent dielectric constant) .
- Cross-Validation : Compare DFT-predicted intermediates with LC-MS-trapped species .
- Error Analysis : Quantify deviations in bond lengths/angles via X-ray crystallography .
Advanced: How do advanced spectroscopic techniques elucidate structural properties?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in pyridinyl-pyrazine regions .
- X-Ray Diffraction : Confirm stereochemistry and hydrogen-bonding networks (e.g., pyrazole N-H···O interactions) .
- IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and aromatic C-H bends .
Example : Single-crystal X-ray of a related compound revealed a planar pyrazole ring with a 120° bond angle at N1 .
Basic: What statistical approaches minimize experimental trials?
Methodological Answer:
- Fractional Factorial Design : Screen 5–7 variables with 8–12 trials instead of 32–128 .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., temperature vs. yield) .
Advanced: How does the pyridinyl-pyrazine moiety influence reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : Pyrazine reduces electron density on the pyrazole ring, altering nucleophilic attack sites .
- Coordination Studies : Use UV-Vis titration with metal ions (e.g., Zn²⁺) to probe binding affinities .
Basic: How to purify intermediates in multi-step synthesis?
Methodological Answer:
- Flash Chromatography : Use gradients of cyclohexane/ethyl acetate (0–25%) for polar intermediates .
- Recrystallization : Ethanol/water mixtures for carboxamide derivatives .
Advanced: How do solvents/catalysts affect pyrazole regioselectivity?
Methodological Answer:
- Solvent Effects : DMF stabilizes charged intermediates, favoring C4 substitution over C5 .
- Catalytic Screening : Pd(OAc)₂ vs. CuI for Suzuki coupling of pyridinyl groups .
Advanced: Methodologies for studying biological interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
